Methyl 5-phenylpent-2-en-1-yl carbonate

Description

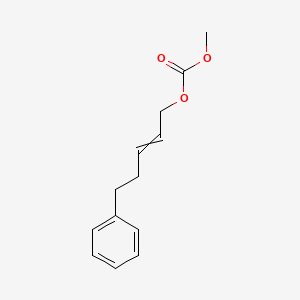

Methyl 5-phenylpent-2-en-1-yl carbonate (IUPAC: methyl (5-phenylpent-2-en-1-yl) carbonate) is an allylic carbonate featuring a pent-2-en-1-yl backbone substituted with a phenyl group at position 5 and a methyl carbonate ester at position 1. This compound is primarily utilized in organic synthesis as a coupling partner in transition-metal-catalyzed reactions. For example, in a cross-coupling reaction with 2-bromocyclohex-2-en-1-one, it yields (E)-2-(5-phenylpent-2-en-1-yl)cyclohex-2-enone with a 51% efficiency under palladium catalysis . Key spectral data include:

Properties

CAS No. |

791602-98-7 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

methyl 5-phenylpent-2-enyl carbonate |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)16-11-7-3-6-10-12-8-4-2-5-9-12/h2-5,7-9H,6,10-11H2,1H3 |

InChI Key |

JEJLQYWGDKHHJH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OCC=CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenylpent-2-en-1-yl carbonate typically involves the reaction of 5-phenylpent-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

5-phenylpent-2-en-1-ol+methyl chloroformate→methyl 5-phenylpent-2-en-1-yl carbonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-phenylpent-2-en-1-yl carbonate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the carbonate ester can be hydrolyzed to produce 5-phenylpent-2-en-1-ol and carbon dioxide.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different carbonate esters.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, acid or base catalysts.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products:

Hydrolysis: 5-phenylpent-2-en-1-ol and carbon dioxide.

Transesterification: Various carbonate esters.

Reduction: 5-phenylpent-2-en-1-ol.

Scientific Research Applications

Methyl 5-phenylpent-2-en-1-yl carbonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of prodrugs, where the carbonate ester acts as a protecting group for active pharmaceutical ingredients.

Material Science: It is utilized in the preparation of polymeric materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-phenylpent-2-en-1-yl carbonate involves its ability to undergo hydrolysis or transesterification reactions. These reactions can release the active 5-phenylpent-2-en-1-ol, which can then participate in further chemical or biological processes. The molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

Structure: Features a pent-2-ynoate backbone (alkyne at C2–C3), diphenyl substituents at C5, and an ethoxycarbonyloxy group at C5. Reactivity: Unlike the allylic carbonate, this compound undergoes propargylation reactions via homopropargyl alcohols and 1,3-dilithiopropyne intermediates. Its alkyne moiety enables distinct reactivity in C–C bond formation, contrasting with the alkene-based coupling of the primary compound. Crystallography: Single-crystal X-ray data (CCDC 1901024) reveal a planar geometry at the alkyne, with steric hindrance from diphenyl groups influencing reaction pathways.

Methyl Phenylacetate

Structure : A simple ester (C₆H₅CH₂CO₂CH₃) lacking the allylic carbonate or alkene/alkyne functionalities.

Reactivity : Esters like methyl phenylacetate are less reactive than carbonates in nucleophilic substitutions due to the poorer leaving group ability of alkoxide (–O⁻) compared to carbonate (–OCO₂R). This limits their utility in cross-coupling reactions.

Applications : Primarily used as a fragrance or solvent, contrasting with the synthetic versatility of allylic carbonates.

5-(Morpholin-4-yl)pent-2-en-1-amine

Structure : A pent-2-en-1-amine derivative with a morpholine substituent.

Reactivity : The amine group enables participation in Mannich reactions or as a ligand in catalysis, diverging from the electrophilic reactivity of carbonates. Its alkene moiety may undergo hydrogenation or epoxidation, unlike the carbonate’s coupling behavior.

Comparative Data Table

Key Findings and Limitations

- Reactivity Trends : Allylic carbonates (e.g., this compound) exhibit superior coupling efficiency compared to esters or amines due to their electrophilic carbonate group.

- Structural Impact : Substitution patterns (e.g., alkene vs. alkyne, phenyl vs. diphenyl) critically influence steric and electronic profiles, dictating reaction pathways.

- Data Gaps : Direct comparisons of reaction conditions (e.g., temperature, catalyst loading) between compounds are absent in the provided evidence, limiting mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.